molecular formula C17H34O4 B14285902 Ethyl [(13-hydroxytridecyl)oxy]acetate CAS No. 138538-28-0

Ethyl [(13-hydroxytridecyl)oxy]acetate

Cat. No.: B14285902
CAS No.: 138538-28-0
M. Wt: 302.4 g/mol
InChI Key: IBPDENDMICXIHI-UHFFFAOYSA-N
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Description

Ethyl [(13-hydroxytridecyl)oxy]acetate is a synthetic ester compound characterized by a 13-hydroxytridecyl chain linked via an ether oxygen to an acetate group, which is further esterified with an ethyl group. Its molecular formula is inferred as C₁₇H₃₄O₄, with a molecular weight of approximately 302.45 g/mol. The hydroxyl group at the terminal position of the tridecyl chain introduces polarity, distinguishing it from non-hydroxylated esters.

Properties

CAS No.

138538-28-0

Molecular Formula

C17H34O4

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 2-(13-hydroxytridecoxy)acetate

InChI

InChI=1S/C17H34O4/c1-2-21-17(19)16-20-15-13-11-9-7-5-3-4-6-8-10-12-14-18/h18H,2-16H2,1H3

InChI Key

IBPDENDMICXIHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(13-hydroxytridecyl)oxy]acetate can be synthesized through the esterification of 13-hydroxytridecanol with ethyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(13-hydroxytridecyl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl [(13-hydroxytridecyl)oxy]acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical pathways. The hydroxyl group in its structure allows it to form hydrogen bonds and interact with other molecules, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Tridecyl Acetate (C₁₅H₃₀O₂)

  • Molecular Weight : 242.40 g/mol .
  • Structure : Lacks the hydroxyl group present in Ethyl [(13-hydroxytridecyl)oxy]acetate.
  • Physical Properties : Liquid at room temperature, hydrophobic due to the long alkyl chain.
  • Applications : Used as a flavoring agent, plasticizer, or surfactant intermediate .
  • Key Difference : The absence of a hydroxyl group reduces polarity, making tridecyl acetate less soluble in polar solvents compared to the target compound .

Ethyl Hexyl Acetate (C₈H₁₆O₂)

  • Molecular Weight : 172.22 g/mol .
  • Physical Properties : Lower boiling point (~171°C) and higher volatility.
  • Applications : Common in fragrances and coatings.
  • Key Difference : The shorter chain and lack of hydroxyl groups result in significantly different solubility and volatility profiles .

Ethyl Undecanoate (C₁₃H₂₆O₂)

  • Molecular Weight : 214.35 g/mol .
  • Structure : A straight-chain ester with 11 carbons in the alkyl group.
  • Physical Properties : Liquid with moderate viscosity, used in lubricants and cosmetics.
  • Key Difference : The absence of ether and hydroxyl functionalities reduces hydrogen-bonding capacity, limiting its use in applications requiring polarity .

Tetradecyl Acetate (C₁₆H₃₂O₂)

  • Molecular Weight : Data incomplete in literature, estimated ~270 g/mol .
  • Structure : Similar to tridecyl acetate but with a longer alkyl chain (14 carbons).

Structural and Functional Analysis

Hydrogen Bonding and Crystallinity

The hydroxyl group in this compound enables intermolecular hydrogen bonding, a feature absent in non-hydroxylated esters like tridecyl acetate. This property may promote crystallinity, as seen in structurally related coumarin-derived esters (e.g., Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate), which form ordered crystal lattices via π-π stacking and hydrogen bonds .

Solubility Trends

  • Hydrophobic Influence : The long tridecyl chain dominates solubility, favoring organic solvents (e.g., hexanes, ethyl acetate).
  • Polarity Enhancement: The hydroxyl group improves miscibility in polar solvents (e.g., ethanol) compared to non-hydroxylated analogs .

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